2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a synthetic organic compound that features a chlorophenyl group and a thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the chlorophenyl acetamide: This can be achieved by reacting 4-chloroaniline with acetic anhydride under acidic conditions.
Introduction of the thiophene moiety: This step might involve the reaction of the intermediate with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine.
Final coupling: The final product can be obtained by coupling the intermediate with 5-(thiophene-3-carbonyl)thiophene-2-ylmethylamine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.
Medicine
In medicine, compounds with similar structures have been studied for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)acetamide: Lacks the thiophene moiety.
N-(thiophen-2-ylmethyl)acetamide: Lacks the chlorophenyl group.
Thiophene-2-carboxamide: Lacks the chlorophenyl and acetamide groups.
Uniqueness
The unique combination of the chlorophenyl and thiophene moieties in 2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide might confer distinct biological activities or chemical properties not seen in the similar compounds listed above.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S2/c19-14-3-1-12(2-4-14)9-17(21)20-10-15-5-6-16(24-15)18(22)13-7-8-23-11-13/h1-8,11H,9-10H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVYLZRWTSCTQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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